(3-Methoxypyridazin-4-yl)methanamine
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Overview
Description
(3-Methoxypyridazin-4-yl)methanamine is a heterocyclic compound with the molecular formula C6H9N3O It features a pyridazine ring substituted with a methoxy group at the 3-position and a methanamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypyridazin-4-yl)methanamine typically involves the reaction of 3-methoxypyridazine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-methoxypyridazine, formaldehyde, and ammonia.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypyridazin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
Oxidation: Formation of pyridazinone derivatives.
Reduction: Formation of hydroxypyridazine derivatives.
Substitution: Formation of various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
(3-Methoxypyridazin-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methoxypyridazin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with a similar structure but lacking the methoxy and methanamine groups.
Pyridazinone: A derivative with a keto group, known for its diverse pharmacological activities.
Pyrimidine: Another diazine compound with nitrogen atoms at positions 1 and 3.
Uniqueness
(3-Methoxypyridazin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methanamine groups allows for versatile chemical modifications and potential interactions with various biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
(3-methoxypyridazin-4-yl)methanamine |
InChI |
InChI=1S/C6H9N3O/c1-10-6-5(4-7)2-3-8-9-6/h2-3H,4,7H2,1H3 |
InChI Key |
MHVFADAQUFNETM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=N1)CN |
Origin of Product |
United States |
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